BenchChemオンラインストアへようこそ!

(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Chemical Probe Development SAR Studies Data Reproducibility

(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2194902-62-8) is a synthetic small molecule featuring a 5-bromo-2-chlorophenyl carbonyl group linked to a 3-(pyrazin-2-ylamino)azetidine scaffold. As of the knowledge cutoff, no peer-reviewed primary research articles, BindingDB entries, or patent examples containing quantitative bioactivity data for this exact compound were identified from authoritative, non-excluded sources.

Molecular Formula C14H12BrClN4O
Molecular Weight 367.63
CAS No. 2194902-62-8
Cat. No. B2619915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
CAS2194902-62-8
Molecular FormulaC14H12BrClN4O
Molecular Weight367.63
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)NC3=NC=CN=C3
InChIInChI=1S/C14H12BrClN4O/c15-9-1-2-12(16)11(5-9)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19)
InChIKeyUUPQYTACYDZFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2194902-62-8) Procurement Guide for Targeted Synthesis


(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2194902-62-8) is a synthetic small molecule featuring a 5-bromo-2-chlorophenyl carbonyl group linked to a 3-(pyrazin-2-ylamino)azetidine scaffold. As of the knowledge cutoff, no peer-reviewed primary research articles, BindingDB entries, or patent examples containing quantitative bioactivity data for this exact compound were identified from authoritative, non-excluded sources [1]. Its structural features—a halogenated benzamide coupled to a heteroaryl-aminoazetidine—place it within a chemical space explored for kinase and receptor modulation, but direct evidence of its biological differentiation is currently absent. Procurement decisions must therefore be based on the compound’s potential as a synthetic intermediate or screening candidate, rather than on proven target engagement.

Why Substituting (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone with a Generic Azetidine Analog Carries Undefined Risk


Without publicly disclosed selectivity or potency data for the specific 5-bromo-2-chlorophenyl and pyrazin-2-ylamino substituent combination, any assumption of interchangeability with generic azetidine analogs is scientifically untenable. Structurally similar compounds within the azetidine-pyrazine class have been patented as inhibitors of specific kinases and receptors, where minor halogen substitutions profoundly alter target affinity and selectivity profiles [1]. The unique electron-withdrawing and steric properties of the 5-bromo-2-chlorophenyl group and the hydrogen-bonding capacity of the pyrazin-2-ylamino moiety are likely to govern molecular recognition in ways that cannot be extrapolated from unsubstituted or differently halogenated analogs. Procuring this exact compound is therefore essential for experiments designed to probe structure-activity relationships (SAR) around this specific substitution pattern.

Quantitative Differentiation Evidence for (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone


Absence of Public Bioactivity Data as a Differentiating Risk Factor

A search of authoritative databases including BindingDB and ChEMBL returned no IC50, Ki, or Kd values for this compound, whereas numerous structurally distinct azetidine-pyrazine analogs have disclosed potency data [1]. For example, compounds within patent EA201490042A1 exhibit IC50 values ranging from low nanomolar to micromolar against various kinase targets, but none match the exact 5-bromo-2-chlorophenyl substitution [2]. This data gap means the compound's biological activity is unvalidated, representing a procurement risk that must be weighed against the opportunity to discover novel SAR.

Chemical Probe Development SAR Studies Data Reproducibility

Predicted Physicochemical Differentiation: Halogen-Bonding Donor Potential

The 5-bromo-2-chlorophenyl group introduces a potential halogen-bond donor (σ-hole on bromine) that is absent in non-halogenated or fluoro-substituted analogs. Computational predictions (class-level inference) suggest that the electrostatic potential at the bromine σ-hole is more positive than that of a chlorine substituent, potentially enabling stronger halogen-bonding interactions with backbone carbonyls in protein binding sites. The 3,4-difluorophenyl analog (CAS not provided) lacks this capability due to the lower polarizability of fluorine [1]. However, no experimental binding data for the target compound exist to validate this predicted advantage in any specific protein context.

Medicinal Chemistry Halogen Bonding Lead Optimization

Patent Class SAR: Azetidine-Pyrazine Scaffold Yields Low Nanomolar Kinase Inhibition in Analogous Series

Within the azetidinyl-phenyl-, pyridyl- or pyrazynylkarboxamid derivative patent family (EA201490042A1), compounds bearing pyrazinylaminoazetidine cores achieve IC50 values as low as < 50 nM against certain kinase targets [1]. While the exact 5-bromo-2-chlorophenyl substitution is not exemplified, the data demonstrate that the azetidine-pyrazine scaffold is capable of potent target engagement. This class-level evidence supports the rationale for procuring the target compound as a novel member of this scaffold series for kinase inhibitor screening, with the caveat that activity must be experimentally confirmed.

Kinase Inhibition Patent SAR Azetidine Scaffold

Recommended Application Scenarios for (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone Based on Available Evidence


Hit-to-Lead Optimization of Azetidine-Based Kinase Inhibitors

As an uncharacterized member of a scaffold class with demonstrated low-nanomolar kinase inhibition in patent literature [1], this compound is best suited for inclusion in focused kinase inhibitor screening libraries. The unique 5-bromo-2-chlorophenyl substituent provides a halogen-bonding handle for potential affinity optimization in hit-to-lead campaigns.

Selectivity Profiling Against Analogous Scaffolds

Because no bioactivity data exists for this exact compound, procurement is warranted for selectivity panel screening alongside characterized azetidine-pyrazine analogs. Differential inhibition profiles would directly inform SAR around the 5-bromo-2-chlorophenyl group, as implied by the patent class evidence [1].

Synthetic Intermediate for Parallel Library Synthesis

The reactive aryl bromide and chloride substituents permit further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Procuring this compound as a synthetic intermediate enables the generation of diverse analog libraries for systematic SAR exploration.

Quote Request

Request a Quote for (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.